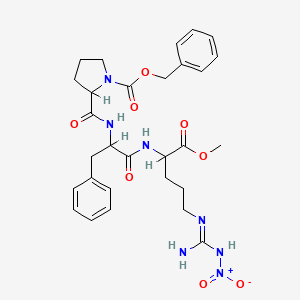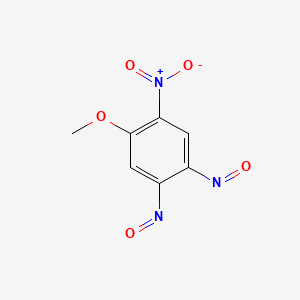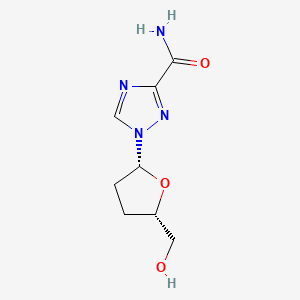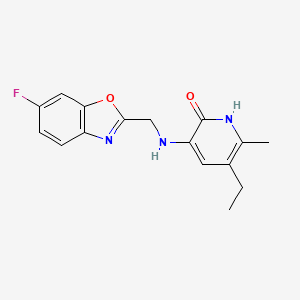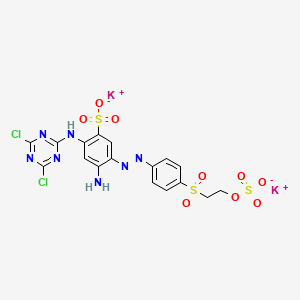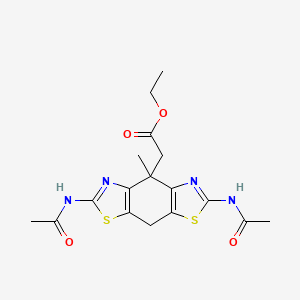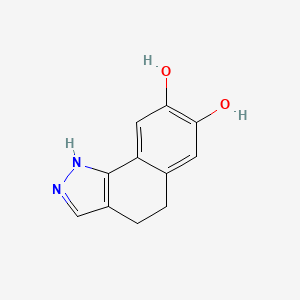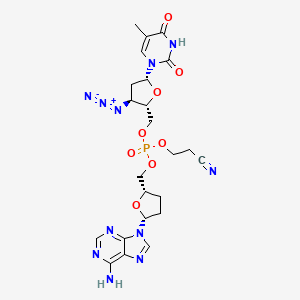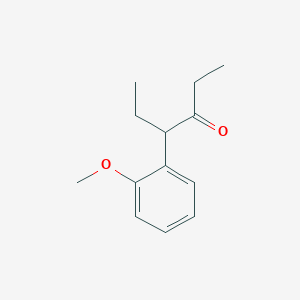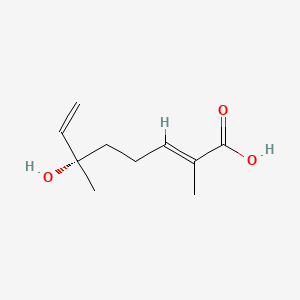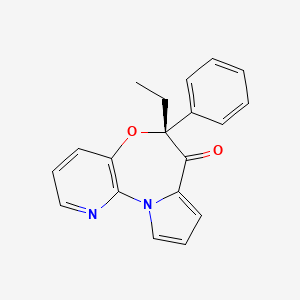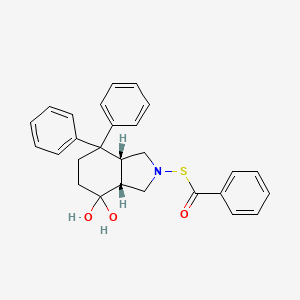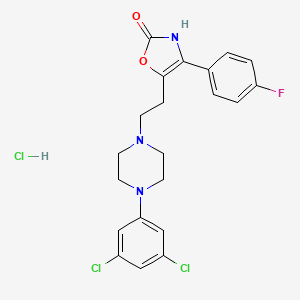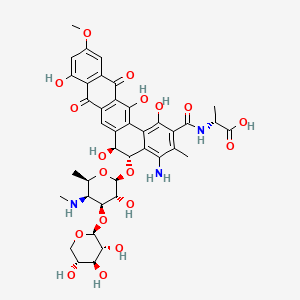
4-Aminopradimicin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminopradimicin A: is a derivative of pradimicin, a class of antibiotics known for their broad-spectrum antifungal properties. Pradimicins are characterized by their unique structure, which includes a dihydrobenzo[a]naphthacenequinone core. These compounds have shown significant potential in treating various fungal infections and have been the subject of extensive research due to their unique mechanism of action and broad-spectrum activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminopradimicin A typically involves multiple steps, starting from the basic pradimicin structureThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards. The process may also involve the use of biocatalysts to enhance the efficiency of specific reaction steps .
Análisis De Reacciones Químicas
Types of Reactions: 4-Aminopradimicin A undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinone core, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Amino groups can be introduced or modified through substitution reactions, often using halogenated intermediates
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenated intermediates and nucleophilic reagents are commonly employed under controlled conditions to achieve the desired substitutions
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various quinone derivatives, while reduction can produce different hydroquinone forms. Substitution reactions typically result in modified pradimicin derivatives with altered biological activities .
Aplicaciones Científicas De Investigación
4-Aminopradimicin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of pradimicin derivatives.
Biology: Investigated for its antifungal properties and potential use in treating fungal infections.
Medicine: Explored as a potential therapeutic agent for various fungal diseases, including those caused by Candida and Aspergillus species.
Industry: Utilized in the development of new antifungal drugs and as a lead compound for further drug development
Mecanismo De Acción
The mechanism of action of 4-Aminopradimicin A involves its specific binding to terminal D-mannosides on the cell wall of fungi. This binding leads to the formation of a ternary complex consisting of D-mannoside, pradimicin, and calcium, which disrupts the integrity of the fungal cell membrane. This disruption results in the leakage of cellular contents and ultimately the death of the fungal cell .
Comparación Con Compuestos Similares
Pradimicin B: Another pradimicin derivative with similar antifungal properties but different structural modifications.
Benanomicin: A related compound with a similar mechanism of action but distinct structural features.
4-Aminoquinolines: Compounds like chloroquine and amodiaquine, which have different therapeutic applications but share the amino group at the 4-position
Uniqueness: 4-Aminopradimicin A is unique due to its specific mechanism of action involving the formation of a ternary complex with D-mannosides and calcium. This unique binding mode distinguishes it from other antifungal agents and contributes to its broad-spectrum activity .
Propiedades
Número CAS |
153619-31-9 |
|---|---|
Fórmula molecular |
C40H45N3O18 |
Peso molecular |
855.8 g/mol |
Nombre IUPAC |
(2R)-2-[[(5S,6S)-4-amino-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C40H45N3O18/c1-10-19(37(54)43-11(2)38(55)56)31(50)23-21-15(8-16-22(32(21)51)28(47)14-6-13(57-5)7-17(44)20(14)27(16)46)29(48)35(24(23)25(10)41)60-40-34(53)36(26(42-4)12(3)59-40)61-39-33(52)30(49)18(45)9-58-39/h6-8,11-12,18,26,29-30,33-36,39-40,42,44-45,48-53H,9,41H2,1-5H3,(H,43,54)(H,55,56)/t11-,12-,18-,26+,29+,30+,33-,34-,35+,36+,39+,40+/m1/s1 |
Clave InChI |
MJWIFCSOCJZNLP-KOIICSSNSA-N |
SMILES isomérico |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C(C(=C(C(=C25)N)C)C(=O)N[C@H](C)C(=O)O)O)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)NC |
SMILES canónico |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C(C(=C(C(=C25)N)C)C(=O)NC(C)C(=O)O)O)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


